molecular formula C9H10ClF3N2 B13055259 (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13055259
M. Wt: 238.64 g/mol
InChI Key: MPKKCCGOJLRIBA-QMMMGPOBSA-N
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Description

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral ethane-1,2-diamine derivative with a molecular formula of C9H10ClF3N2 and a molecular weight of 238.64 g/mol . This compound features a stereogenic center and belongs to a class of ethylene diamine derivatives that have been investigated as modulators of fatty acid hydrolase in pharmaceutical research, indicating its potential value in the development of bioactive molecules . The structure incorporates both a chloro and a trifluoromethyl group on the phenyl ring, which can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity in biological systems. As a building block, its diamino functionality makes it a versatile precursor for the synthesis of more complex structures, such as Schiff base ligands for metal complexes or other heterocyclic compounds relevant to medicinal chemistry and materials science . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The physical and safety data for this specific compound are limited; researchers are advised to handle all chemicals with appropriate precautions in a laboratory setting. For more detailed information on this discontinued product or to inquire about similar compounds, please contact us directly.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

(1R)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(9(11,12)13)1-2-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1

InChI Key

MPKKCCGOJLRIBA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(CN)N

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

Common starting materials include:

  • 2-Chloro-4-(trifluoromethyl)benzaldehyde
  • 3-Chloro-4-fluoronitrobenzene (as a closely related intermediate)
  • 2-Pyridylmethanol or related nucleophiles for substitution reactions.

Preparation of Nitroaryl Intermediates

A critical step is the nucleophilic aromatic substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridylmethanol under basic conditions to form 3-chloro-4-(2-pyridylmethoxy)nitrobenzene, which is a precursor to the diamine:

Parameter Conditions Yield (%) Notes
Base Potassium hydroxide (KOH) 85-95 KOH in acetonitrile at 35-40 °C for 14-18 hours
Solvent Acetonitrile (ACN) Reaction monitored by HPLC for purity (>99.5%)
Temperature 20-40 °C Stirring and gradual addition of nitrobenzene derivative
Reaction Time 14-18 h Reaction completion confirmed by disappearance of starting material
Scale Lab to 400 g scale Consistent yields and purity across scales

(Table adapted from experimental data in source)

This step is crucial for introducing the aromatic ring with the chloro and trifluoromethyl substituents, setting the stage for further reduction and amination.

Reduction of Nitro Group to Amine

Hydrogenation of the nitroaryl intermediate to the corresponding aniline is typically performed using platinum on carbon (Pt/C) catalyst under mild hydrogen pressure:

  • Conditions: Hydrogenation at 25 psi, 25 °C for minimum 8 hours in tetrahydrofuran (THF).
  • Workup: Filtration through celite, solvent removal by distillation to concentrate the amine intermediate.

This step converts the nitro group to an amine, essential for subsequent diamine formation.

Formation of the Ethane-1,2-diamine Structure

The ethane-1,2-diamine moiety is constructed by reductive amination or related methods involving ethylcyanoacetate or similar reagents:

  • Heating the amine intermediate with ethylcyanoacetate at 100-125 °C for 24 hours, removing solvents (THF and ethanol) by distillation.
  • Crystallization of the product by cooling and addition of ethyl acetate.
  • Filtration and washing to isolate the diamine compound with high purity.

This step is crucial for building the diamine backbone with the correct stereochemistry.

Stereochemical Control

The (1R) stereochemistry is introduced or maintained by using chiral starting materials or chiral catalysts during the synthetic sequence. Specific details on chiral induction are proprietary or require advanced asymmetric synthesis techniques, often involving chiral auxiliaries or resolution methods.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield (%) Product/Intermediate Notes
Aromatic substitution 3-Chloro-4-fluoronitrobenzene + 2-pyridylmethanol, KOH, ACN, 35-40 °C, 14-18 h 85-95 3-Chloro-4-(2-pyridylmethoxy)nitrobenzene High purity (>99.5% HPLC)
Nitro reduction Pt/C catalyst, H2 (25 psi), THF, 25 °C, 8 h >90 Corresponding aniline Mild conditions, clean conversion
Diamine formation Ethylcyanoacetate, heat 100-125 °C, 24 h ~85 (1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine Crystallization for purification

Research Findings and Optimization Notes

  • The choice of base and solvent in the aromatic substitution step significantly affects yield and purity. Potassium hydroxide in acetonitrile provides optimal results with yields consistently above 90% and purity over 99%.
  • Sodium hydride in DMF can also be used but may result in lower purity and yield.
  • Hydrogenation conditions are mild and scalable, using standard Pt/C catalysts to efficiently reduce nitro groups without over-reduction or side reactions.
  • The diamine formation step requires careful temperature control and solvent removal to drive the reaction to completion and facilitate crystallization.
  • Large-scale synthesis has been demonstrated with consistent yields and purity, indicating robustness of the method.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituent type, position, and stereochemistry. For example:

  • Chlorophenyl vs. Fluorophenyl analogs : The target compound’s 2-chloro-4-CF₃ group contrasts with fluorophenyl derivatives (e.g., (1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine, ), where fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance but increase polarity.
  • Trifluoromethyl analogs : Compounds like (1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine () exhibit two -CF₃ groups, increasing molecular weight (376.34 vs. ~254.6 estimated for the target compound) and lipophilicity.
  • Methoxy-substituted analogs : (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine () has electron-donating methoxy groups, which may lower chemical stability compared to the target compound’s electron-withdrawing substituents.

Physical and Chemical Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents Physical State Hazard Data (GHS) Reference
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine (1213321-93-7) C₈H₁₁ClN₂ 170.64 3-chlorophenyl Not reported Not available
(1R)-1-(2-Fluoro-4-methylphenyl)ethane-1,2-diamine (1213463-05-8) C₉H₁₃FN₂ 168.22 2-fluoro-4-methylphenyl Not reported Not available
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (N/A) C₁₆H₂₀N₂O₂ 272.35 4-methoxyphenyl (x2) White/off-white solid Not available
(1R,2R)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine (137944-39-9) C₁₈H₁₈F₆N₂ 376.34 3-CF₃-phenyl (x2), N-methylated Solid (dark storage) H302+H312, H315, H318, H411
Key Observations:
  • Hazard Profiles : N-Methylated analogs () exhibit higher toxicity (e.g., acute toxicity H302+H312), possibly due to increased bioavailability or metabolic activation. The target compound’s lack of N-methylation may reduce these risks.
  • Physical State : Methoxy-substituted analogs () are solids, suggesting similar behavior for the target compound due to aromatic stacking interactions.

Functional Implications

  • Synthetic Applications : Ethylenediamine derivatives are often intermediates in asymmetric catalysis or pharmaceutical synthesis. For example, describes unexpected product formation in diamine reactions with trifluoroacetic anhydride, highlighting the reactivity of such compounds.
  • Pharmacological Potential: The trifluoromethyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs, as seen in ’s dimethylated derivatives.

Biological Activity

(1R)-1-[2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an aromatic compound with the molecular formula C9H10ClF3N2 and a molecular weight of 238.64 g/mol. It features a phenyl ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 4-position, along with an ethane-1,2-diamine moiety. This unique structure imparts distinct chemical and biological properties that may be leveraged in various applications, particularly in drug discovery and development.

Structural Characteristics

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can improve its ability to penetrate cell membranes. This characteristic is significant for potential therapeutic applications, as it may facilitate better interaction with biological targets within cells.

Biological Activity Overview

While specific biological activities of this compound are not extensively reported in the literature, compounds with similar structures often exhibit various biological properties. The following sections summarize potential activities based on structural analogs and theoretical considerations.

Anticancer Potential

Research indicates that fluorinated compounds can exhibit anticancer activity . For example, fluorinated ligands have been studied for their ability to enhance the cytotoxicity of metallodrugs against various cancer cell lines. In one study, cobalt complexes with fluorinated ligands showed significant cytotoxic effects on human tumor cell lines such as PC-3 (prostate) and HepG2 (liver carcinoma), suggesting that similar mechanisms might be applicable to this compound .

The mechanism by which this compound may exert its biological effects could involve:

  • Hydrogen Bonding : The amine groups in the compound can participate in hydrogen bonding interactions with various biomolecules.
  • Lipophilic Interactions : The trifluoromethyl group can enhance binding to lipophilic pockets in proteins, potentially modulating enzyme or receptor activity.

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